4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
4-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of 1,2,4-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzonitrile with hydrazine hydrate to form 4-(4-bromophenyl)-1H-1,2,4-triazole-3-thiol, which is then further reacted with amines to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the triazole ring .
Scientific Research Applications
4-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can disrupt essential biological processes in microorganisms, leading to their inhibition or death .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine
- 4-(4-Methylphenyl)-4H-1,2,4-triazol-3-amine
- 4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine
Uniqueness
4-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7BrN4 |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-3-7(4-2-6)13-5-11-12-8(13)10/h1-5H,(H2,10,12) |
InChI Key |
NHQXRMKWSJAWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2N)Br |
Origin of Product |
United States |
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